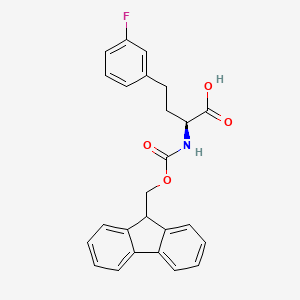

n-Fmoc-(s)-3-fluorohomophenylalanine

Description

Significance of Fluorinated Amino Acids as Non-Canonical Building Blocks

Fluorinated amino acids are a special class of non-canonical amino acids that have garnered substantial attention in chemical biology and medicinal chemistry. nih.govrsc.org The introduction of fluorine, the most electronegative element, into an amino acid can dramatically alter its physicochemical properties. These changes include modifications to acidity, basicity, lipophilicity, and metabolic stability. Consequently, the incorporation of fluorinated amino acids into peptides can lead to enhanced thermal and chemical stability, increased bioavailability, and modulated biological activity. rsc.org This makes them invaluable for the development of novel therapeutic peptides and for engineering proteins with enhanced properties. rsc.org

Strategic Incorporation of Fluorine in Biomolecular Probes

The strategic placement of fluorine atoms within a biomolecule is a powerful tool for creating sophisticated molecular probes. ed.ac.uk Due to the scarcity of fluorine in natural biological systems, the ¹⁹F nucleus provides a clean and sensitive signal in nuclear magnetic resonance (NMR) spectroscopy. ed.ac.uk This allows for the detailed study of protein conformation, dynamics, and interactions with other molecules without interference from background signals. ed.ac.uk Furthermore, the radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization and tracking of biomolecules in vivo. ed.ac.uk

Historical Context and Current Status of n-Fmoc-(s)-3-Fluorohomophenylalanine in Peptide Science

The development of solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide science, allowing for the routine and efficient construction of custom peptide sequences. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key component of the most widely used SPPS methodology. nih.gov It reversibly blocks the N-terminus of an amino acid, preventing unwanted reactions during peptide chain elongation. nih.gov Its lability to basic conditions allows for its removal under mild conditions that are compatible with a wide range of amino acid side chains. nih.gov

This compound is a derivative of homophenylalanine, an amino acid that is one methylene (B1212753) group longer than its canonical counterpart, phenylalanine. nih.gov The "(s)" designation refers to the stereochemistry at the alpha-carbon, and "3-fluoro" indicates the position of the fluorine atom on the phenyl ring. While chemical suppliers list this compound, suggesting its availability for research purposes, there is a notable lack of published studies detailing its specific synthesis, incorporation into peptides, or its effects on peptide structure and function. Its existence, however, points to the ongoing exploration of novel fluorinated amino acids for peptide design and engineering. The combination of the unique properties of fluorinated amino acids and the utility of the Fmoc protecting group makes this compound a potentially valuable building block for future research in chemical biology.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₂FNO₄ | sigmaaldrich.com |

| Molecular Weight | 419.44 g/mol | sigmaaldrich.com |

| CAS Number | 1260594-44-2 | sigmaaldrich.com |

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLBDGLIEZPUPZ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Fmoc S 3 Fluorohomophenylalanine

Enantioselective Synthesis of Fluorinated Homophenylalanine Scaffolds

The primary challenge in the synthesis of n-Fmoc-(s)-3-fluorohomophenylalanine lies in the stereocontrolled introduction of the fluorine atom and the amine group on the homophenylalanine scaffold. Enantiomerically pure (S)-3-fluorohomophenylalanine is crucial for its application in biologically active peptides.

Asymmetric Fluorination Approaches for Homophenylalanine Analogues

Asymmetric fluorination is a powerful tool for the direct introduction of fluorine into a molecule with high enantioselectivity. While direct asymmetric fluorination of homophenylalanine itself is challenging, several strategies have been developed for analogous systems, which can be adapted for the synthesis of 3-fluorohomophenylalanine.

One promising approach involves the use of chiral catalysts to control the stereochemical outcome of the fluorination reaction. For instance, electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), can be employed in the presence of a chiral palladium catalyst to achieve enantioselective fluorination of β-keto esters, which are precursors to amino acids. nih.gov Another strategy involves the diastereoselective fluorination of chiral N-acyloxazolidinones derived from homophenylalanine precursors.

Recent advancements have also explored enzymatic approaches. Fluorinases, enzymes capable of catalyzing the formation of a carbon-fluorine bond, offer a highly selective and environmentally benign route to fluorinated organic molecules. While not yet reported specifically for 3-fluorohomophenylalanine, the ongoing discovery and engineering of fluorinases hold significant promise for the future synthesis of this and other fluorinated amino acids.

Chiral Pool and Auxiliary Strategies for Stereocontrol

An alternative to asymmetric catalysis is the use of the chiral pool, which utilizes readily available enantiopure starting materials to build the desired molecule. For the synthesis of (S)-3-fluorohomophenylalanine, a suitable starting material could be a derivative of (S)-aspartic acid or (S)-glutamic acid.

A widely used and effective method for the asymmetric synthesis of amino acids is the Schöllkopf bis-lactim ether method. This strategy employs a chiral auxiliary, typically derived from valine, to direct the stereoselective alkylation of a glycine-derived Schiff base. For the synthesis of (S)-3-fluorohomophenylalanine, the key step would be the alkylation of the chiral bis-lactim ether with 3-fluorobenzyl bromide. Subsequent hydrolysis of the lactim ether yields the desired (S)-3-fluorohomophenylalanine with high enantiomeric purity. A similar approach has been successfully used for the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine. nih.gov

Another powerful chiral auxiliary-based method is the Evans asymmetric alkylation. This involves the use of a chiral oxazolidinone auxiliary to control the stereochemistry of an enolate alkylation reaction. The N-acylated oxazolidinone can be alkylated with 3-fluorobenzyl bromide, and subsequent cleavage of the auxiliary provides the desired enantiomerically enriched homophenylalanine derivative.

The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale of the synthesis, and the need for specific protecting groups.

N-Fmoc Protection Strategies for Peptide Synthesis Compatibility

For the incorporation of (S)-3-fluorohomophenylalanine into peptides using solid-phase peptide synthesis (SPPS), the α-amino group must be protected with a suitable protecting group. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most commonly used protecting group in modern SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. nih.goviris-biotech.deresearchgate.netnih.govchempep.comwikipedia.org

Optimal Conditions for Fmoc-Protection of Fluorinated Amino Acids

The introduction of the Fmoc group onto the α-amino group of (S)-3-fluorohomophenylalanine can be achieved using several standard procedures. The most common reagent for this purpose is Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). The reaction is typically carried out in a biphasic system of an organic solvent (e.g., dioxane or acetone) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) at room temperature. rsc.orgscielo.br

The electron-withdrawing nature of the fluorine atom on the aromatic ring of 3-fluorohomophenylalanine can slightly alter the reactivity of the amino group. However, standard Fmoc protection protocols are generally effective. It is crucial to carefully control the reaction conditions, such as pH and temperature, to avoid side reactions like the formation of di- and tri-peptides or racemization. nih.gov

| Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | 0 - 25 | >90 | rsc.org |

| Fmoc-OSu | Na₂CO₃ | Acetone/H₂O | 25 | >95 | wikipedia.org |

| Fmoc-Cl | Ultrasound | Neat | 25 | >95 | scielo.br |

| This table presents typical conditions for the N-Fmoc protection of amino acids, which are applicable to (S)-3-fluorohomophenylalanine. |

Orthogonal Protecting Group Utilization for Side-Chain Derivatization

While the primary focus of this article is on this compound, it is important to consider the potential for further derivatization of the molecule. If the aromatic ring of 3-fluorohomophenylalanine were to be further functionalized (e.g., with a hydroxyl or amino group), an orthogonal protecting group strategy would be necessary. iris-biotech.desigmaaldrich.compeptide.comnih.gov

Orthogonal protecting groups are groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. iris-biotech.desigmaaldrich.comnih.gov In the context of Fmoc-based SPPS, where the N-terminal Fmoc group is removed by a base (e.g., piperidine) and the final cleavage from the resin and side-chain deprotection is achieved with a strong acid (e.g., trifluoroacetic acid, TFA), any additional protecting group on the side chain must be stable to both basic and strongly acidic conditions but removable by a third, distinct method.

Examples of such orthogonal protecting groups that could be employed for side-chain modification of a fluorinated homophenylalanine analogue include:

Allyl-based protecting groups (e.g., Alloc for amines, Allyl for alcohols): These are stable to both piperidine (B6355638) and TFA but can be selectively removed by a palladium(0) catalyst.

Photolabile protecting groups (e.g., Npoc): These can be cleaved by UV light at a specific wavelength.

Enzyme-labile protecting groups: For instance, the phenylacetamidomethyl (Phacm) group can be used to protect a cysteine residue and is cleaved by penicillin amidase.

This orthogonality allows for on-resin modifications, such as the attachment of fluorescent labels, biotin, or the formation of cyclic peptides. sigmaaldrich.com

Integration into Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a growing peptide chain on a solid support is the ultimate goal of its synthesis. The principles of Fmoc-SPPS are well-established and generally applicable to non-canonical amino acids. nih.govchempep.comrsc.orgnih.govnih.gov

The standard SPPS cycle consists of:

Deprotection: Removal of the N-terminal Fmoc group with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Washing: Thorough washing of the resin to remove excess reagents.

Coupling: Activation of the carboxylic acid of the incoming this compound and its coupling to the free amino group on the resin-bound peptide.

Washing: Removal of unreacted amino acid and coupling reagents.

The coupling efficiency of this compound is a critical parameter. The electron-withdrawing effect of the fluorine atom can slightly deactivate the aromatic ring, but this is not expected to significantly hinder the coupling reaction. The steric bulk of the homophenylalanine side chain is also a factor to consider. To ensure complete and efficient coupling, a variety of coupling reagents can be employed.

| Coupling Reagent | Additive | Base | Solvent | Typical Coupling Time | Reference |

| HBTU/HOBt | - | DIPEA | DMF | 30-60 min | nih.gov |

| HATU/HOAt | - | DIPEA | DMF | 20-45 min | nih.gov |

| DIC/HOBt | - | - | DMF/DCM | 1-2 h | chempep.com |

| This table provides an overview of common coupling reagents and conditions used in Fmoc-SPPS that are suitable for the incorporation of this compound. |

Monitoring the completeness of the coupling reaction is essential to avoid the formation of deletion peptides. This can be achieved using colorimetric tests such as the Kaiser test or the chloranil (B122849) test. In cases of difficult couplings, double coupling (repeating the coupling step) or the use of more potent coupling reagents like HATU or COMU may be necessary.

Following the completion of the peptide synthesis, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane) to quench reactive carbocations. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov

The incorporation of this compound can impart unique properties to the resulting peptides, including enhanced proteolytic stability, altered receptor binding affinity, and modified folding behavior, making it a valuable tool for peptide-based drug discovery and materials science.

Fmoc-SPPS Protocols for this compound Incorporation

The integration of this compound into a growing peptide chain follows the standard cyclical procedure of Fmoc-SPPS, which involves iterative deprotection and coupling steps. bachem.com The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically using a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine. uci.edu Subsequently, the incoming this compound is activated and coupled to this amine. bachem.com

Given the steric bulk of the homophenylalanine side chain, selection of an appropriate coupling reagent is critical to ensure high efficiency. While various activators can be used, modern uronium/aminium salts such as HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or phosphonium (B103445) salts like PyBOP are often preferred for their high reactivity and ability to suppress racemization. bachem.comamericanlaboratory.com The use of additives like OxymaPure (ethyl cyano(hydroxyimino)acetate) in combination with a carbodiimide (B86325) like DIC (N,N'-diisopropylcarbodiimide) provides a cost-effective and highly efficient alternative that minimizes side reactions. nih.gov

A generalized manual protocol for a single coupling cycle is outlined below. These parameters, particularly coupling times, may require optimization based on the specific peptide sequence and the position of the non-standard residue. uci.edunih.gov

Interactive Data Table: Standard Fmoc-SPPS Coupling Protocol

| Step | Action | Reagents & Solvents | Typical Duration | Purpose |

| 1 | Resin Swelling | DMF | 30-60 min | Prepares the resin for synthesis by solvating the polymer matrix. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5-10 min | Removes the temporary Fmoc protecting group from the N-terminus. |

| 3 | Washing | DMF, Isopropanol (IPA), Dichloromethane (DCM) | 5-7 cycles | Removes excess piperidine and the fulvene-piperidine adduct. |

| 4 | Amino Acid Activation | Fmoc-AA (3-5 eq.), Activator (e.g., HCTU, 3-5 eq.), Base (e.g., DIPEA, 6-10 eq.) in DMF | 2-5 min | Creates a highly reactive species for efficient amide bond formation. |

| 5 | Coupling | Activated amino acid solution added to resin | 45 min - 4 hr | Forms the new peptide bond. Longer times may be needed for bulky residues. |

| 6 | Washing | DMF, DCM | 3-5 cycles | Removes excess reagents and soluble by-products. |

| 7 | Monitoring (Optional) | Kaiser Test or Chloranil Test | 5 min | Qualitatively assesses the completion of the coupling reaction. |

Challenges and Solutions in Incorporating Non-Standard Amino Acids

The incorporation of non-standard amino acids like this compound presents challenges not typically encountered with canonical amino acids. peptide.com The primary difficulties arise from the unique structural and electronic properties of the analog.

Key Challenges:

Steric Hindrance: The homophenylalanine side chain is bulkier than phenylalanine, which can slow down coupling kinetics. This can lead to incomplete reactions, resulting in deletion sequences and difficult purifications.

Aggregation: Peptides containing multiple hydrophobic or bulky residues are prone to inter-chain and intra-chain aggregation on the solid support. chempep.com This can physically block reactive sites, leading to failed couplings and deprotections.

Racemization: While the Fmoc group generally suppresses racemization during coupling, certain conditions can compromise the stereochemical integrity of the amino acid. peptide.com The use of strong bases or extended activation times, sometimes employed to overcome steric hindrance, increases this risk, particularly with activating agents that form symmetric anhydrides. bachem.com

Aspartimide Formation: If the sequence being synthesized contains an aspartic acid residue, the repeated exposure to the basic conditions of Fmoc deprotection can catalyze the formation of a cyclic aspartimide. This side reaction is a major issue in Fmoc-SPPS, leading to by-products and potential epimerization at the aspartic acid alpha-carbon. chempep.com

To address these issues, several strategic solutions have been developed and are routinely employed in complex peptide synthesis.

Interactive Data Table: Challenges and Solutions in Non-Standard SPPS

| Challenge | Solution(s) | Mechanism of Action | Key Reagents/Techniques |

| Slow Coupling / Incomplete Reaction | Use of potent coupling reagents | More reactive activating agents drive the reaction to completion faster. | HATU, HCTU, COMU, PyAOP chempep.com |

| Double coupling | The coupling step is repeated to ensure all free amines have reacted. | Repeat activation and coupling steps | |

| Increased reaction time/temperature | Provides more energy and time for the sterically hindered reaction to proceed. | Microwave-assisted SPPS, extended coupling times | |

| Peptide Aggregation | Use of "difficult sequence" protocols | Incorporating backbone-protecting groups (e.g., pseudoprolines) or using chaotropic salts disrupts secondary structures. | Dmb/Hmb-protected amino acids, LiCl addition |

| Solvent choice | Using more polar or "magic mixture" solvents can improve solvation of the growing peptide chain. | NMP, DMSO/NMP mixtures | |

| Racemization | Use of racemization-suppressing additives | Additives like OxymaPure or HOAt form active esters that are less prone to enolization and subsequent racemization. | OxymaPure, HOAt, 6-Cl-HOBt bachem.com |

| Choice of base | Using a weaker or sterically hindered base can minimize base-catalyzed racemization. | N-methylmorpholine (NMM), Collidine chempep.com | |

| Aspartimide Formation | Use of modified Asp protecting groups | Bulky side-chain protecting groups on Asp sterically hinder the cyclization reaction. | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(O-2-PhiPr)-OH |

Diversity-Oriented Synthesis and Combinatorial Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules or peptides to screen for new biological functions. nih.gov Rather than synthesizing a single target, DOS aims to generate a collection of related but distinct compounds. This compound is an ideal building block for such approaches due to the unique properties conferred by the fluorine atom, including altered electronics, increased metabolic stability, and potential for novel protein-protein interactions.

In a combinatorial approach, this amino acid can be systematically incorporated at various positions within a peptide sequence to generate a library. A common method for creating peptide libraries is the "split-and-pool" synthesis technique. In this process, the resin is divided into multiple portions, each is coupled with a different amino acid, and then all portions are pooled back together. By repeating this process, a vast number of unique peptide sequences can be generated on individual resin beads.

The inclusion of this compound in such a library allows for the exploration of its impact on bioactivity. For instance, a library could be designed to optimize a known peptide binder by substituting native residues with 3-fluorohomophenylalanine to probe for enhanced binding affinity or selectivity. Phage display is another powerful technique where libraries of peptides, potentially including fluorinated analogs, can be expressed on the surface of bacteriophages and screened against a biological target. nih.gov

Interactive Data Table: Hypothetical Combinatorial Library Design

| Library Type | Strategy | Role of this compound | Example Application |

| Positional Scanning Library | A library where each position is systematically substituted with a set of amino acids. | Included in the substitution set to determine positions where its unique properties are beneficial. | Identifying key residues in a peptide-protein interaction that can be replaced to enhance binding. |

| Alanine/Phe Scan Analogue Library | Native Alanine or Phenylalanine residues are replaced one-by-one with 3-fluorohomophenylalanine. | Directly probes the effect of the fluorinated, homologated side chain on peptide structure and function. | Mapping the contribution of specific residues to the metabolic stability of a therapeutic peptide. |

| Focused "Split-and-Pool" Library | Incorporated at one or more positions where other residues are varied randomly. | Acts as a constant structural element to bias the library towards certain conformations or properties. | Developing novel enzyme inhibitors by building diversity around a core scaffold containing the fluorinated residue. |

Applications in Peptide and Protein Engineering and Chemical Biology

Design and Synthesis of Peptides Containing n-Fmoc-(s)-3-Fluorohomophenylalanine

The design of peptides incorporating (S)-3-fluorohomophenylalanine begins with the Fmoc-protected derivative, which is amenable to standard solid-phase peptide synthesis (SPPS). chemimpex.compeptide.com This allows for its precise placement within a peptide sequence. The synthesis strategy is chosen based on the desired outcome, whether it is the creation of a short peptide segment or a full-length protein.

Achieving site-specific incorporation of (S)-3-fluorohomophenylalanine into large proteins is accomplished through two primary methodologies: genetic code expansion and chemical ligation.

Site-Specific Mutagenesis: This biological technique allows the residue to be incorporated into a protein during ribosomal translation. It requires an engineered system consisting of an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA, often at a repurposed stop codon like the amber codon (UAG). nih.gov While this has been successfully demonstrated for numerous non-canonical amino acids, including other fluorinated phenylalanines like p-iodo-L-phenylalanine, the creation of a specific synthetase for (S)-3-fluorohomophenylalanine is a prerequisite for its use in this context. nih.govresearchgate.net

Chemical Ligation: This robust chemical method provides an alternative for protein semi-synthesis. Native Chemical Ligation (NCL) is a prominent strategy that involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue to form a native peptide bond. nih.govnih.gov To synthesize a protein containing (S)-3-fluorohomophenylalanine, the amino acid would be incorporated into a peptide fragment using standard Fmoc-SPPS. nih.gov This fragment can then be ligated to other peptide segments. The use of Fmoc protection on an N-terminal cysteine of a middle peptide segment has been shown to be an effective strategy in one-pot multi-segment ligation approaches, simplifying the synthesis of larger proteins. nih.gov

The introduction of a fluorine atom at the meta-position of the phenyl ring has profound effects on the resulting peptide's structure and stability. researchgate.net These effects are primarily driven by the unique stereoelectronic properties of the carbon-fluorine bond.

Conformational Landscape: Fluorine is highly electronegative and can induce specific conformational preferences through hyperconjugation and dipole-dipole interactions. nih.govresearchgate.net For instance, the gauche effect is a known phenomenon where a gauche conformation is favored between a C-F bond and a vicinal C-N bond in N-β-fluoroethylamides. researchgate.netcanterbury.ac.nz This ability to dictate local torsion angles can be exploited to control the folding of a peptide into a desired secondary structure, such as a specific type of helix or turn. canterbury.ac.nz The incorporation of conformationally biased amino acids is a recognized strategy to reduce the conformational disorder of a peptide, which can enhance its binding affinity for a biological target. nih.gov

Peptide Stability: Fluorination is a well-established method in medicinal chemistry to enhance the metabolic stability of peptides. researchgate.net The strong C-F bond can block sites susceptible to enzymatic degradation by proteases. Furthermore, the introduction of fluorinated amino acids can increase the thermal stability of proteins and promote self-association into higher-order structures like fibrils. nih.govcanterbury.ac.nz

| Feature | Influence of 3-Fluorine Substitution | Scientific Rationale |

| Local Conformation | Induces specific dihedral angle preferences. researchgate.netcanterbury.ac.nz | Gauche effect and other stereoelectronic interactions involving the C-F bond. nih.govacs.org |

| Secondary Structure | Can be used to direct the formation of specific secondary structures. canterbury.ac.nz | Strategic placement controls peptide bond conformation, pre-organizing the peptide backbone. researchgate.net |

| Metabolic Stability | Increases resistance to enzymatic degradation. researchgate.netnih.gov | The strong C-F bond can shield adjacent peptide bonds from proteolytic cleavage. |

| Thermal Stability | Often enhances the melting temperature (T_m) of the folded peptide/protein. canterbury.ac.nz | Favorable intramolecular interactions and increased hydrophobicity can stabilize the folded state. |

Development of Functional Biomolecules as Chemical Tools

Peptides containing (S)-3-fluorohomophenylalanine are not merely structural variants but can be designed as active tools for chemical biology to probe and manipulate biological systems.

The fluorine atom serves as an excellent spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. acs.org Peptides containing (S)-3-fluorohomophenylalanine can be used as ¹⁹F NMR probes to study molecular recognition events. rsc.org Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal is background-free. Changes in the chemical shift of the fluorine atom upon binding to a target protein can provide detailed information about the binding event, the local environment of the probe, and conformational changes in the peptide or its binding partner. This makes it a powerful tool for studying protein-ligand interactions and for fragment-based drug screening.

The incorporation of (S)-3-fluorohomophenylalanine can be used to rationally modulate the interactions of a peptide with its biological targets. nih.gov

Protein-Ligand Interactions: The fluorine atom can alter binding affinity in several ways. It can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups (C-F···C=O) in a protein's binding pocket, which can significantly increase binding affinity. nih.gov For example, the substitution of hydrogen with fluorine in inhibitors has been shown to improve inhibitory activity. nih.gov A study on proteasome inhibitors demonstrated that the presence of fluorinated phenylalanine derivatives had a profound effect on inhibitor potency and selectivity, leading to highly specific inhibitors for certain proteasomal subunits. nih.gov

Protein-Protein Interactions (PPIs): PPIs are fundamental to most cellular processes, making them attractive targets for therapeutic intervention. nih.govyoutube.com Designing peptides that can disrupt or stabilize specific PPIs is a key goal in drug discovery. Introducing (S)-3-fluorohomophenylalanine at the interface of a PPI can either enhance binding through favorable interactions or disrupt it through steric or electronic repulsion. nih.gov The altered hydrophobicity and conformational rigidity imparted by the fluorinated residue can be precisely tuned to improve the specificity and potency of peptide-based PPI modulators. nih.gov

| Interaction Type | Effect of (S)-3-Fluorohomophenylalanine Incorporation | Example Application |

| Protein-Ligand | Can increase binding affinity and specificity. nih.govnih.gov | Design of highly potent and selective enzyme inhibitors (e.g., for proteasomes). nih.gov |

| Protein-Protein | Can enhance or disrupt the interaction between two proteins. nih.govnih.gov | Development of therapeutic peptides that inhibit disease-causing protein complexes. youtube.com |

Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy with n-Fmoc-(s)-3-Fluorohomophenylalanine

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution and the solid state. For fluorinated compounds like this compound, the presence of the ¹⁹F nucleus provides a highly sensitive and informative probe.

The fluorine-19 (¹⁹F) nucleus is exceptionally well-suited for NMR studies. nih.gov It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a signal sensitivity that is approximately 83% of that of the proton (¹H) nucleus. nih.gov Furthermore, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, spanning a range of over 300 ppm. This sensitivity makes ¹⁹F a "reporter" nucleus, as small changes in its surroundings due to conformational shifts, binding events, or changes in solvent polarity can induce significant and easily detectable changes in its chemical shift. nih.gov In biological systems, the absence of endogenous fluorine makes ¹⁹F NMR a background-free technique. rsc.org

When a molecule containing this compound interacts with another molecule or undergoes a conformational change, the electronic environment around the fluorine atom is altered, leading to a chemical shift perturbation (CSP) . By monitoring the ¹⁹F chemical shift, researchers can gain insights into binding interfaces, probe protein folding, and study enzyme mechanisms. The magnitude of the CSP can provide information about the proximity and nature of the interacting groups.

Illustrative Data: Expected ¹⁹F NMR Parameters

While specific experimental data for this compound is not extensively published, the following table illustrates the type of data obtained from such experiments based on similar fluorinated aromatic amino acids.

| Parameter | Expected Observation for this compound | Information Gained |

| Chemical Shift (δ) | Single resonance in a specific region of the ¹⁹F spectrum. | Reports on the local electronic environment. |

| Chemical Shift Perturbation (Δδ) | Change in chemical shift upon interaction with other molecules or environmental changes. | Identifies binding events and conformational changes. |

| T₁ Relaxation Time | A specific value dependent on molecular size and dynamics. | Provides insight into fast (picosecond-nanosecond) molecular motions. |

| T₂ Relaxation Time | A specific value dependent on molecular size and dynamics. | Provides insight into slower (microsecond-millisecond) dynamic processes. |

The sensitivity of the ¹⁹F chemical shift is particularly valuable for studying molecules that exist in multiple conformations that are in equilibrium. If the exchange between these conformational states is slow on the NMR timescale, separate peaks for each state may be observed. If the exchange is fast, a single, population-averaged peak will be seen. In the intermediate exchange regime, the NMR signal can become significantly broadened. By analyzing the ¹⁹F NMR lineshape at different temperatures, it is possible to extract the kinetic and thermodynamic parameters of the conformational exchange process, providing a detailed picture of the molecule's dynamic landscape.

To further enhance the power of NMR, isotopic labeling is a commonly employed strategy. While ¹⁹F is naturally abundant, other key nuclei in biomolecules, such as ¹³C and ¹⁵N, have low natural abundances. Incorporating stable isotopes like ¹³C and ¹⁵N into the structure of this compound allows for a wider range of multidimensional NMR experiments.

For peptides synthesized using Fmoc solid-phase chemistry, the incorporation of isotopically labeled amino acids is a standard procedure. nih.gov One could synthesize this compound with uniform or selective ¹³C and/or ¹⁵N enrichment. This enables heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC or ¹H-¹³C HSQC, which are fundamental for the resonance assignment of peptides and proteins. Combining ¹⁹F with ¹³C labeling is particularly powerful, allowing for ¹⁹F-¹³C correlation experiments that can directly link the fluorine probe to specific carbon atoms in the molecule, aiding in structural analysis. sigmaaldrich.com

Table: Common Isotopic Labeling Schemes for Fmoc-Amino Acids

| Isotope | Labeling Position | Purpose in NMR |

| ¹⁵N | Amide Nitrogen | ¹H-¹⁵N correlation experiments for backbone assignment. |

| ¹³C | Carbonyl (C=O) | Probing backbone structure and dynamics. |

| ¹³C | Alpha-Carbon (Cα) | Linking backbone and side-chain resonances. |

| ¹³C | Aromatic Ring | ¹⁹F-¹³C correlation experiments to probe the labeled site directly. nih.gov |

While solution-state NMR is ideal for studying soluble molecules, solid-state NMR (ssNMR) is indispensable for characterizing non-crystalline, insoluble, or self-assembled systems, such as amyloid fibrils or peptide hydrogels. Fmoc-protected amino acids, including Fmoc-phenylalanine, are well-known to form self-assembling nanostructures. nih.gov

It is plausible that this compound could also form such assemblies. Solid-state NMR could be used to determine the structure of these aggregates with atomic resolution. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, leading to high-resolution spectra. rsc.orgchemicalbook.com ¹⁹F and ¹³C ssNMR experiments can be used to measure interatomic distances and torsion angles, providing the structural constraints needed to build a three-dimensional model of the assembled state.

19F NMR as a High-Sensitivity Probe for Local Environments

Complementary Spectroscopic Techniques

While NMR is a cornerstone, other spectroscopic methods provide complementary information. For this compound, vibrational spectroscopies like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be highly informative. These techniques probe the vibrational modes of the molecule's chemical bonds.

Specific functional groups have characteristic vibrational frequencies. For instance, FT-IR could be used to study the hydrogen bonding environment of the amide N-H group and the carbonyl (C=O) groups of both the carbamate (B1207046) (Fmoc) and the carboxylic acid. The C-F bond also has a characteristic stretching frequency. Changes in these frequencies can indicate alterations in secondary structure or intermolecular interactions within an assembly.

Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=O (Urethane, Fmoc) | Stretching | ~1690 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-F (Aromatic) | Stretching | 1250 - 1100 |

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound "this compound" to generate the requested article. The search did not yield any dedicated studies or detailed findings on its use in Circular Dichroism (CD) spectroscopy for secondary structure analysis or its applications as a spectrophotometric or fluorometric probe.

Therefore, the sections on , including subsections on Circular Dichroism (CD) Spectroscopy and Spectrophotometric and Fluorometric Approaches, cannot be written at this time. The creation of a scientifically accurate and informative article as requested is contingent on the future publication of research focusing on the specific spectroscopic properties of this compound.

Computational and Theoretical Analysis of N Fmoc S 3 Fluorohomophenylalanine Containing Systems

Molecular Dynamics and Conformational Sampling of Fluorinated Peptides

Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the time-resolved motion of atoms and molecules. For peptides containing n-Fmoc-(s)-3-fluorohomophenylalanine, MD is crucial for exploring the vast conformational landscape and understanding how the fluorenylmethoxycarbonyl (Fmoc) group and the fluorinated side chain collectively influence peptide structure and dynamics.

The substitution of hydrogen with fluorine, the most electronegative element, introduces significant changes to the local environment within a peptide. MD simulations are instrumental in predicting how these changes affect the folding process and the stability of the final structure. The introduction of fluorine into an amino acid side chain can enhance hydrophobicity, a primary driving force in protein and peptide folding. nih.govacs.org For this compound, the fluorine atom on the phenyl ring alters its electronic properties and increases the hydrophobicity of the side chain.

MD simulations of peptides incorporating this amino acid can model the folding process, revealing how the fluorinated residue influences hydrophobic collapse and the formation of stable secondary structures. nih.gov Thermodynamic analysis derived from these simulations can quantify the stability changes; for instance, studies on other fluorinated amino acids have shown that they can increase a protein's stability by up to 1.4 kcal/mol per residue. nih.gov Furthermore, the Fmoc group is well-known for promoting self-assembly into structures like β-sheets and nanofibers. nih.govresearchgate.net MD simulations can elucidate the interplay between the π-π stacking interactions of the Fmoc groups and the specific interactions governed by the 3-fluorohomophenylalanine residue, providing a detailed picture of the self-assembly pathway into larger supramolecular structures. researchgate.netresearchgate.net These simulations track the conformational dynamics, such as the cis/trans isomerization of peptide bonds, which can be influenced by the inductive effects of the fluorine atom. nih.gov

When a peptide containing this compound acts as a ligand, its interaction with a protein's binding site is critical for its biological function. Computational techniques such as molecular docking and MD simulations are used to analyze these interactions in detail. nih.gov These methods predict the preferred binding pose of the peptide and calculate the binding free energy, offering insights into the affinity and specificity of the interaction.

The presence of the 3-fluoro-substituent on the homophenylalanine side chain can significantly modulate binding. rsc.org The fluorine atom can alter the shape and electrostatic potential of the binding pocket, potentially forming favorable non-covalent interactions such as halogen bonds or improved hydrophobic contacts. nih.govrsc.org For example, the replacement of a key residue with a fluorinated analog has been shown to increase inhibitory activity by 15-fold in some systems. rsc.org

Molecular docking simulations first place the fluorinated peptide into the target protein's active site, generating multiple possible conformations. nih.gov Subsequent MD simulations then refine these poses, allowing the complex to relax and revealing the dynamic nature of the binding. nih.gov Analysis of the simulation trajectory provides information on the stability of key hydrogen bonds, van der Waals forces, and electrostatic interactions between the 3-fluorohomophenylalanine residue and the protein, explaining the structural basis for enhanced or altered binding affinity. nih.govnih.gov

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a high level of accuracy for predicting molecular properties that are difficult to measure experimentally. For fluorinated compounds, these methods are especially valuable for predicting spectroscopic parameters and understanding electronic effects.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govwikipedia.org However, interpreting ¹⁹F NMR spectra can be challenging. DFT calculations have become a reliable tool for predicting ¹⁹F NMR chemical shifts, aiding in the structural assignment of complex molecules like peptides containing this compound. nih.govacs.org

The process involves calculating the magnetic shielding tensor for the fluorine nucleus in its specific chemical environment. This theoretical shielding is then converted into a chemical shift value relative to a standard reference compound, such as trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.com The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. nih.govmdpi.com Functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or the pcS-n family have shown good performance in reproducing experimental shifts. nih.govnih.gov For complex systems like peptides, it is often necessary to perform calculations on multiple conformers obtained from MD simulations and compute a Boltzmann-weighted average of their chemical shifts to account for conformational flexibility. nih.govrsc.org This combined QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the fluorinated residue is treated with high-level quantum chemistry and the rest of the system with classical mechanics, has proven effective in predicting shifts in large biomolecular complexes. nih.gov

The table below summarizes the performance of selected DFT methods in predicting ¹⁹F NMR chemical shifts, demonstrating the accuracy achievable.

| DFT Functional | Basis Set | Mean Absolute Deviation (MAD, ppm) | Maximum Error (ppm) | Data Set Size (shifts) |

| B3LYP | 6-31+G(d,p) | 2.1 | 6.5 | 100 |

| B3LYP | 6-311+G(2d,p) | 1.7 | 6.6 | 100 |

| BHandHLYP | pcS-2 | 0.66 | - | 13 |

This table is a compilation of data from published studies and is for illustrative purposes. nih.govresearchgate.net

The potent electron-withdrawing nature of the fluorine atom significantly alters the electronic landscape of the this compound residue. nih.gov Quantum chemical calculations are essential for quantifying these electronic effects and understanding their consequences for peptide reactivity and intermolecular interactions.

By calculating the molecular electrostatic potential (ESP) map, researchers can visualize the redistribution of electron density. nih.gov For 3-fluorohomophenylalanine, the fluorine atom inductively pulls electron density from the aromatic ring, creating a more electron-deficient (π-acceptor) character compared to the non-fluorinated analog. nih.gov This has profound implications for π-π stacking interactions, which are crucial for the self-assembly of Fmoc-peptides. nih.gov The altered electronic nature of the aromatic ring can change the geometry and strength of these stacking interactions.

Furthermore, these electronic perturbations influence the acidity of nearby protons and the ability of the peptide to act as a hydrogen bond donor or acceptor. nih.gov Quantum chemical methods can calculate atomic charges, bond orders, and frontier molecular orbitals (HOMO/LUMO), providing quantitative data on how fluorination impacts the molecule's reactivity and its propensity to engage in specific non-covalent interactions. This detailed electronic understanding is fundamental to the rational design of fluorinated peptides with tailored properties for applications in materials science and medicinal chemistry. researchgate.net

Emerging Trends and Future Research Directions

Development of Next-Generation Fluorinated Probes

The development of advanced molecular probes is crucial for elucidating complex biological processes. The fluorine atom in n-Fmoc-(s)-3-fluorohomophenylalanine makes it an excellent candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy-based probes. nih.govresearchgate.net

¹⁹F NMR is a powerful analytical technique for studying molecular interactions and conformational changes in biomolecules. acs.org The key advantages of using ¹⁹F NMR include the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the large chemical shift dispersion, which is highly sensitive to the local chemical environment. acs.org This sensitivity allows for the detection of subtle changes in protein structure and dynamics upon ligand binding or other molecular events. researchgate.net

The incorporation of (s)-3-fluorohomophenylalanine, following the removal of the Fmoc protecting group, into peptides or proteins can create sensitive ¹⁹F NMR probes. These probes can be used to study protein-protein interactions, enzyme kinetics, and ligand binding. For instance, peptides containing (s)-3-fluorohomophenylalanine could be designed to target specific protein binding sites. Changes in the ¹⁹F NMR chemical shift of the fluorinated residue upon binding would provide valuable information about the binding event and the nature of the interaction. nih.gov

Future research in this area will likely focus on designing and synthesizing novel peptide and protein probes incorporating (s)-3-fluorohomophenylalanine to investigate a wider range of biological targets. A key area of development will be the creation of probes for in-cell ¹⁹F NMR studies, which would allow for the investigation of biological processes in their native environment. researchgate.net

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates. nih.gov The unique properties of this compound make it a valuable tool for integration into various HTS platforms.

One promising application is in the development of peptide libraries for screening against therapeutic targets. The "one-bead-one-compound" (OBOC) method is a widely used technique for generating vast combinatorial peptide libraries. nih.gov By incorporating this compound into these libraries, researchers can introduce a unique structural and electronic element that can enhance binding affinity and selectivity for target proteins. rsc.org

Furthermore, the fluorine atom can serve as a convenient tag for hit identification in HTS campaigns. For example, fluorescence-based screening methods can be employed where the fluorinated peptide's interaction with a target is detected. nih.gov The development of novel screening assays that leverage the properties of fluorinated amino acids is an active area of research. rsc.org

Future directions include the development of fully automated HTS platforms that can synthesize and screen large libraries of peptides containing this compound and other non-canonical amino acids. nih.gov The integration of microfluidic technologies with these platforms could further accelerate the screening process and reduce reagent consumption.

Novel Bioconjugation and Bioorthogonal Chemistry Applications

Bioconjugation, the covalent linking of two biomolecules, is a fundamental technique in biotechnology and pharmaceutical sciences. nih.gov Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org this compound can be a key player in advancing both of these areas.

While the fluorophenyl group itself is not typically used directly in common bioorthogonal reactions, its presence can influence the reactivity and properties of nearby functional groups. More importantly, the amino acid scaffold provides a platform for introducing other bioorthogonal handles. For example, the N-terminus or C-terminus of a peptide containing (s)-3-fluorohomophenylalanine can be modified with an azide (B81097) or alkyne group for subsequent "click" chemistry reactions. cfplus.czresearchgate.net

The strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction are two of the most widely used bioorthogonal reactions for live-cell imaging and other applications. acs.org Peptides incorporating (s)-3-fluorohomophenylalanine and a bioorthogonal handle could be used to label and track specific proteins or cellular components in real-time.

Future research will likely focus on developing novel bioconjugation strategies that are specifically tailored to fluorinated amino acids. This could involve the development of new bioorthogonal reactions that directly utilize the unique properties of the C-F bond. Furthermore, the combination of ¹⁹F NMR and bioorthogonal chemistry could lead to the development of powerful multimodal probes for in vivo imaging and diagnostics. nih.gov

Q & A

Q. What are the recommended methods for synthesizing N-Fmoc-(S)-3-fluorohomophenylalanine, and how can reaction efficiency be optimized?

Answer:

- Synthesis Protocol : The compound is typically synthesized via Fmoc-protection of the amino group. A common method involves reacting the parent amino acid with Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in a polar solvent (e.g., acetonitrile) using NaHCO₃ as a base. After reaction completion, the solvent is removed under reduced pressure, and the product is isolated via acidification (pH ~1) followed by extraction with ethyl acetate .

- Optimization Tips :

- Maintain pH >7 during protection to avoid protonation of the amino group, which hinders reactivity .

- Use excess Fmoc-OSu (1.2–1.5 equivalents) to ensure complete protection while minimizing dipeptide formation .

Q. How should this compound be characterized to confirm identity and purity?

Answer:

- Primary Techniques :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and fluorine-coupled splitting patterns in the phenylalanine moiety .

- Mass Spectrometry (MS) : Confirm molecular weight via HRMS (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm deviation from theoretical values .

- Purity Assessment : Use reverse-phase HPLC with UV detection (254 nm) to quantify impurities. A purity >95% is typical for research-grade material .

Q. What are the critical storage conditions to ensure compound stability?

Answer: Store at 0–4°C under inert atmosphere (argon or nitrogen) to prevent degradation of the Fmoc group. Lyophilized powders are stable for >12 months, while solutions in DMF or DMSO should be used within 1 week to avoid racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by fluorine’s nuclear spin properties?

Answer:

- Challenges : Fluorine (¹⁹F, I=1/2) induces complex splitting in ¹H NMR due to scalar (J) coupling. For example, the 3-fluorophenyl group may split adjacent protons into doublets or triplets.

- Mitigation Strategies :

- Acquire ¹⁹F-decoupled ¹H NMR spectra to simplify splitting patterns .

- Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .

- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What strategies improve solubility of this compound in peptide synthesis protocols?

Answer:

- Solvent Systems : Use ionic liquids (e.g., [BMIM][BF₄]) or DMF/DMSO mixtures (4:1 v/v) to enhance solubility during solid-phase synthesis .

- Additives : Incorporate 1–2% HOBt (hydroxybenzotriazole) to reduce aggregation and improve coupling efficiency .

Q. How can fluorinated homophenylalanine derivatives be incorporated into peptide stapling for enhanced α-helix stability?

Answer:

- Methodology :

- Substitute natural residues at i, i+7 positions with this compound and a complementary olefin-bearing non-natural amino acid.

- Use Grubbs’ catalyst (e.g., 1st generation) for ring-closing metathesis (3×2 h reactions) to form hydrocarbon staples .

- Validation : Confirm stapling efficiency via circular dichroism (CD) spectroscopy and protease resistance assays .

Q. What analytical approaches troubleshoot discrepancies in HRMS data for fluorinated Fmoc-amino acids?

Answer:

- Common Issues : Isotopic interference from fluorine (monoisotopic mass vs. ¹³C contributions) or adduct formation (e.g., [M+NH₄]⁺).

- Solutions :

- Use high-resolution instruments (Orbitrap or TOF-MS) to resolve isotopic fine structure .

- Compare multiple adducts (e.g., [M+H]⁺, [M+Na]⁺) to cross-validate molecular weight .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₂FNO₄ | |

| Molecular Weight | 419.45 g/mol | |

| Melting Point | Not reported (typically amorphous) | |

| Specific Rotation (α) | [α]²⁵D = +15° to +18° (c=1, DMF) |

Q. Table 2. Recommended Reaction Conditions for Fmoc Protection

| Parameter | Optimal Value | Reference |

|---|---|---|

| Solvent | Acetonitrile or DMF | |

| Base | NaHCO₃ (2.5 equiv) | |

| Temperature | Room temperature (20–25°C) | |

| Reaction Time | 2–4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.